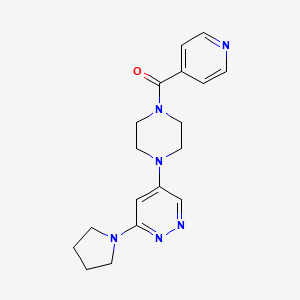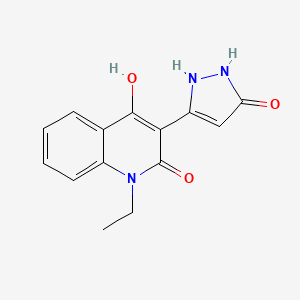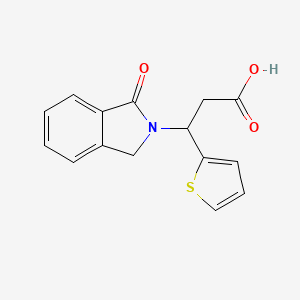![molecular formula C6H10ClF2NO B2926116 [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride CAS No. 2418596-49-1](/img/structure/B2926116.png)
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[310]hexan-1-yl]methanamine;hydrochloride is a chemical compound characterized by a bicyclohexane structure with dual fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Route 1: One of the synthetic routes involves starting from a suitable bicyclo[3.1.0]hexane precursor, followed by fluorination and introduction of the oxirane ring via epoxidation. The final step involves amination using ammonia or an appropriate amine under controlled conditions.
Route 2: Another pathway could include the cyclization of a difluorinated precursor with an epoxide intermediate, followed by subsequent amination.
Industrial Production Methods:
Industrial production often employs catalysis techniques to enhance the reaction efficiency and yield. Various catalysts and reaction conditions like temperature, pressure, and solvent systems are optimized to scale up the synthesis from the laboratory to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to introduce functional groups such as alcohols or ketones.
Reduction: Hydrogenation or other reduction reactions can modify the oxirane ring or reduce the amine group to alter the compound's reactivity.
Common Reagents and Conditions:
Common oxidizing agents include hydrogen peroxide or ozone.
Reducing agents could be sodium borohydride or lithium aluminum hydride.
Substitution reactions might employ reagents like sodium hydride or Grignard reagents.
Major Products:
Products of oxidation could be difluorinated ketones or alcohols.
Reduction products might include more saturated amines or alcohols.
Substitution could yield a variety of functionalized derivatives depending on the introduced groups.
Aplicaciones Científicas De Investigación
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride has several noteworthy applications:
Chemistry: Used as an intermediate in organic synthesis, particularly for producing more complex molecules.
Medicine: Investigated for pharmaceutical applications, including as a potential drug candidate due to its unique interaction with biological targets.
Industry: Used in the development of new materials, such as polymers or advanced materials with specific properties.
Mecanismo De Acción
Mechanism: The compound interacts with molecular targets primarily through its oxirane and amine functionalities. It can form covalent bonds with nucleophilic sites in biological molecules, modulating their activity.
Pathways: Pathways involved include nucleophilic attack on the oxirane ring and binding interactions with amine receptors.
Comparación Con Compuestos Similares
1,2-Difluorocyclohexane
3-Oxabicyclo[3.1.0]hexane
Methanamine derivatives with different substitution patterns.
That's the rundown on [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride.
Propiedades
IUPAC Name |
[(1S,5S)-6,6-difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)4-1-10-3-5(4,6)2-9;/h4H,1-3,9H2;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHHBWQKCXYHHZ-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)(CO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@](C2(F)F)(CO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylsulfanyl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2926033.png)







![(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2926050.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2926052.png)


![1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2926055.png)
![2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2926056.png)
